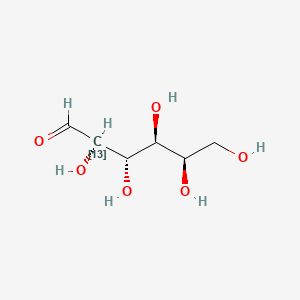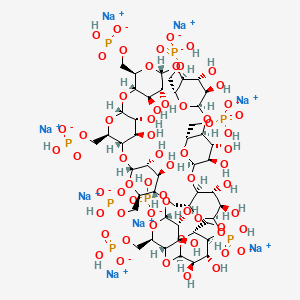
4-(Thiophen-3-yl)butanenitrile
Vue d'ensemble
Description
“4-(Thiophen-3-yl)butanenitrile” is a chemical compound with the molecular formula C8H9NS and a molecular weight of 151.23 . It is used in research .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “4-(Thiophen-3-yl)butanenitrile”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “4-(Thiophen-3-yl)butanenitrile” consists of a thiophene ring attached to a butanenitrile group . Thiophene is a five-membered heterocyclic compound containing a sulfur atom .Chemical Reactions Analysis
Thiophene derivatives, including “4-(Thiophen-3-yl)butanenitrile”, are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Applications
4-(Thiophen-3-yl)butanenitrile: and its derivatives have been explored for their potential in anticancer therapy. The thiophene nucleus is a common motif in several anticancer drugs due to its ability to interact with various biological targets. Research has shown that thiophene derivatives can act as kinase inhibitors, which are crucial in the signaling pathways that regulate cell division and survival . By inhibiting these kinases, these compounds can prevent the proliferation of cancer cells.
Material Science: Organic Electronics
In the field of material science, particularly in organic electronics, 4-(Thiophen-3-yl)butanenitrile derivatives serve as building blocks for organic semiconductors . Their ability to donate electrons and their stable, electron-rich structure make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are critical for developing flexible, lightweight, and energy-efficient electronic devices.
Pharmaceutical Development: Anti-Inflammatory and Antimicrobial Agents
Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects . This makes 4-(Thiophen-3-yl)butanenitrile a valuable compound in the development of new pharmaceuticals. Its structural versatility allows for the synthesis of various analogs that can be optimized for enhanced activity and reduced toxicity.
Chemical Industry: Corrosion Inhibitors
In industrial applications, thiophene compounds are used as corrosion inhibitors . They can form protective layers on metals, preventing oxidative damage and prolonging the life of industrial machinery and infrastructure. The study of 4-(Thiophen-3-yl)butanenitrile derivatives in this context could lead to more effective and environmentally friendly corrosion protection solutions.
Academia: Research Tool in Biochemistry
Academic research utilizes thiophene derivatives like 4-(Thiophen-3-yl)butanenitrile as tools to study biochemical processes . They can act as probes or inhibitors to understand enzyme mechanisms, receptor-ligand interactions, and other cellular functions. This fundamental research is essential for the discovery of new therapeutic targets.
Environmental Science: Development of Sensors
The electronic properties of thiophene derivatives make them suitable for the development of sensors . These sensors can detect environmental pollutants, toxins, and other hazardous substances with high sensitivity and selectivity. Research into 4-(Thiophen-3-yl)butanenitrile could contribute to the creation of new sensor technologies for environmental monitoring and protection.
Orientations Futures
“4-(Thiophen-3-yl)butanenitrile” is currently used for research purposes . Given the interest in thiophene-based analogs for their potential biological activity , it is likely that future research will continue to explore the properties and applications of “4-(Thiophen-3-yl)butanenitrile” and similar compounds.
Propriétés
IUPAC Name |
4-thiophen-3-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXIVWULHMUBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-3-yl)butanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1443852.png)

![1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1443855.png)
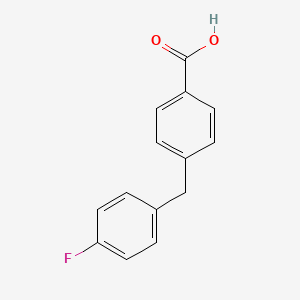
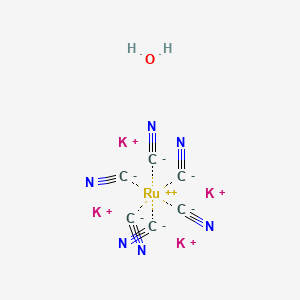
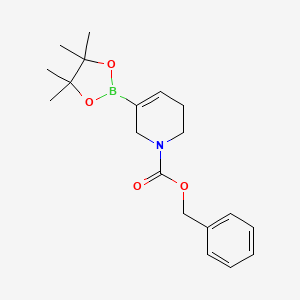
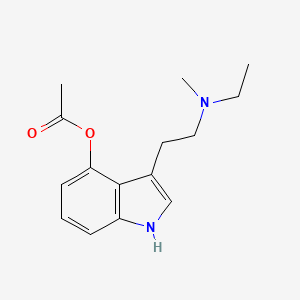
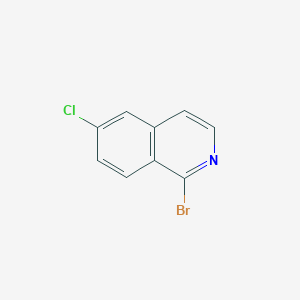
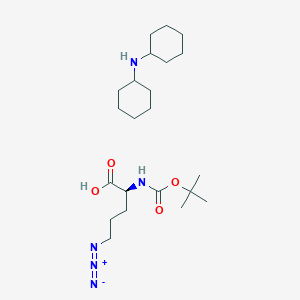
![{2-[(6-Chloropyridin-3-yl)dimethylsilyl]phenyl}methanol](/img/structure/B1443867.png)


